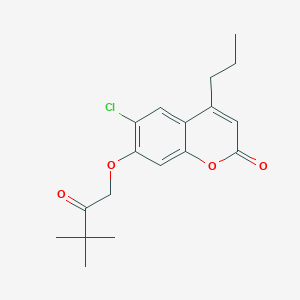
6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one family. This compound is characterized by its complex structure, which includes a chloro group, a propyl group, and a dimethyl-2-oxobutoxy moiety attached to the chromen-2-one core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloro-4-propyl-2H-chromen-2-one and 3,3-dimethyl-2-oxobutyric acid.
Esterification: The 3,3-dimethyl-2-oxobutyric acid is esterified with an appropriate alcohol under acidic conditions to form the ester intermediate.
Coupling Reaction: The ester intermediate is then coupled with 6-chloro-4-propyl-2H-chromen-2-one using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often involving continuous flow reactors and automated purification systems to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of amine or thiol derivatives.
科学研究应用
6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antioxidant, and anticancer properties.
Biological Studies: The compound is used in biological assays to investigate its effects on cellular pathways and its potential as a therapeutic agent.
Chemical Biology: It serves as a probe in chemical biology to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Signal Transduction Pathways: It may modulate signal transduction pathways by interacting with receptors or signaling proteins, leading to altered cellular responses.
相似化合物的比较
Similar Compounds
- 6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-ethylchromen-2-one
- 6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-methylchromen-2-one
Uniqueness
Compared to similar compounds, 6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the propyl group, as opposed to ethyl or methyl groups, may enhance its lipophilicity and membrane permeability, potentially leading to different pharmacokinetic and pharmacodynamic profiles.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO4/c1-5-6-11-7-17(21)23-14-9-15(13(19)8-12(11)14)22-10-16(20)18(2,3)4/h7-9H,5-6,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOVIFOCGRNSQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
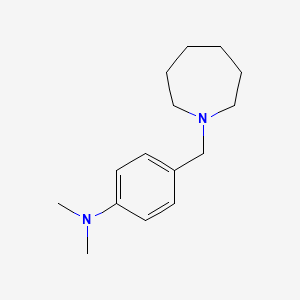

![2-methoxy-N,5-dimethyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5788485.png)
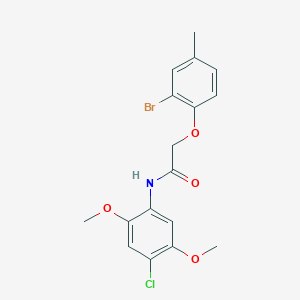
![3-chloro-4-fluoro-N-[(4-methoxy-3-methylphenyl)methyl]aniline](/img/structure/B5788498.png)
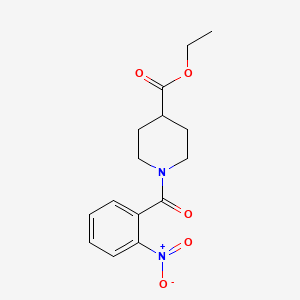
![5-Amino-1-[(4-chlorophenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B5788503.png)
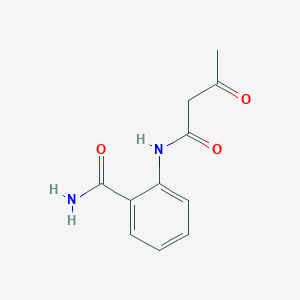
![3-[(4-chlorobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5788527.png)
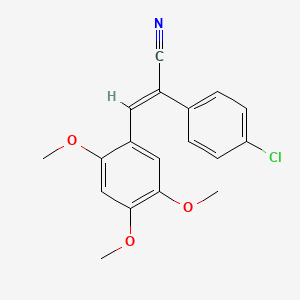

![2-Methoxy-6-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol](/img/structure/B5788547.png)
![4-isopropoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5788551.png)
![1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-7-ethyl-1H-indole-3-carbonitrile](/img/structure/B5788554.png)
